(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
The compound is a derivative of 3-Aminopiperidine . 3-Aminopiperidine is a useful building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminopiperidine derivatives can be synthesized through various methods, including catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions involving aminopiperidines can vary widely depending on the specific compound and the conditions under which the reaction is carried out. For instance, aminopiperidines can undergo reactions such as protodeboronation .Scientific Research Applications
Photophysical Properties
A study by Qin et al. (2005) investigated the photophysical properties of certain analogues of BODIPY, a well-known fluorophore, in different solvents. They discovered that the fluorescence quantum yield and lifetime of compounds are affected by solvent polarity and the electron-withdrawing strength of the substituents. This research is significant for understanding how modifications in the chemical structure, like introducing a tertiary amine, impact the photophysical behavior of compounds related to (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride (Qin, Mukulesh Baruah, M. van der Auweraer, F. D. De Schryver, & N. Boens, 2005).
Synthesis and Pharmacological Evaluation
Lalinde et al. (1990) described the synthesis and intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines. This research highlights the potential therapeutic applications of structurally similar compounds in pain management, albeit focusing on the analgesic potency and duration of action of these compounds (Lalinde, J. Moliterni, D. Wright, H. Spencer, M. Ossipov, T. Spaulding, & F. Rudo, 1990).
Conformational Analysis and Crystal Structure
The conformational analysis and crystal structure of a compound structurally related to this compound was explored by Ribet et al. (2005). Their work provided insights into the solid and solution conformations of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (J. Ribet, R. Pena, J. Maurel, C. Belin, M. Tillard, B. Vacher, B. Bonnaud, & F. Colpaert, 2005).
Synthesis, Labeling, and Biological Evaluation
A study by Skaddan et al. (2000) on the synthesis, labeling, and biological evaluation of Piperidyl and Pyrrolidyl Benzilates provided insights into the use of fluorine-18 labeling for in vivo studies. This research is relevant for understanding how modifications in the piperidine structure can influence its binding affinity and in vivo behavior, which is crucial for developing diagnostic and therapeutic agents (M. Skaddan, M. Kilbourn, S. Snyder, P. Sherman, T. Desmond, & K. Frey, 2000).
Analysis in Environmental Samples
Sacher et al. (1997) developed methods for determining aliphatic amines like piperidine in wastewater and surface water. Their research contributes to environmental monitoring and the detection of such compounds in aquatic environments (F. Sacher, S. Lenz, & H. Brauch, 1997).
Safety and Hazards
The safety and hazards of a compound depend on its specific physical and chemical properties. For (S)-3-Aminopiperidine dihydrochloride, it has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.
Properties
IUPAC Name |
(3S)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWDYKSPOBDMO-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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